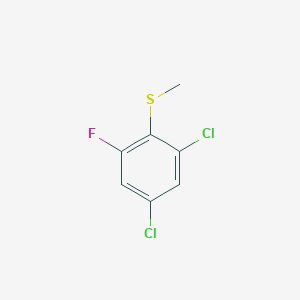

(2,4-Dichloro-6-fluorophenyl)(methyl)sulfane

Description

Significance and Research Context of Halogenated Aromatic Compounds

Halogenated aromatic compounds are cornerstones of modern organic chemistry, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net The introduction of halogen atoms onto an aromatic ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net This has made halogenation a critical tool in drug discovery and the development of bioactive compounds. pharmaexcipients.comnih.gov Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks.

Role of Organosulfur Moieties in Advanced Synthesis and Chemical Systems

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, play a pivotal role in both biological systems and synthetic chemistry. The sulfur atom, with its ability to exist in various oxidation states, imparts unique reactivity to these molecules. Thioethers, such as the sulfane group in the title compound, are important functional groups that can undergo a range of transformations, including oxidation to sulfoxides and sulfones, and deprotonation of adjacent carbons to form useful nucleophiles. wikipedia.org These properties make organosulfur compounds valuable intermediates and building blocks in organic synthesis. scimplify.com

Specific Academic Relevance of (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane and Analogues

While specific academic research on this compound is not extensively documented in publicly available literature, its structural motifs suggest significant academic interest. The combination of chlorine and fluorine atoms on the phenyl ring presents a unique substitution pattern that can lead to interesting electronic and steric effects. The study of such polychlorinated and fluorinated aryl compounds is crucial for understanding their environmental persistence and toxicological profiles. nih.gov Analogues, such as other halogenated thioanisoles, have been the subject of mass spectrometric and computational studies to understand their protonation and methylation behavior. kuleuven.beresearchgate.netresearchgate.net

Overview of Current Research Landscape and Gaps in Understanding

The current research landscape for halogenated aryl sulfanes is broad, with many studies focusing on their synthesis and application in medicinal chemistry and materials science. However, a detailed investigation into the specific properties and reactivity of this compound appears to be a gap in the current body of scientific literature. This presents an opportunity for further research to elucidate the unique characteristics of this compound and its potential for novel applications.

Structure

3D Structure

Properties

IUPAC Name |

1,5-dichloro-3-fluoro-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FS/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPUFDWXACGBFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 2,4 Dichloro 6 Fluorophenyl Methyl Sulfane

Strategic Design of Precursors for Halogenated Aryl Sulfanes

The successful synthesis of (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane hinges on the logical design of its precursors. A common and effective strategy involves starting with an aniline (B41778) derivative that already contains the desired halogen substitution pattern. For this target molecule, 2,4-dichloro-6-fluoroaniline serves as a highly strategic precursor. This compound provides a foundational scaffold where the three halogen atoms are correctly positioned on the aromatic ring. The amino group of this aniline is a versatile functional handle that can be readily converted into other functionalities, including the target methylsulfane group, through well-established transformations like the Sandmeyer reaction. wikipedia.org

The synthesis of polysubstituted anilines itself has been a significant area of research, as the directing effects of the amino group and other substituents can lead to mixtures of isomers. Therefore, achieving the specific 2,4-dichloro-6-fluoro substitution pattern often involves multi-step pathways with careful control of regioselectivity. By utilizing a precursor like 2,4-dichloro-6-fluoroaniline, the synthetic challenge is shifted from the complex halogenation of a simple benzene (B151609) ring to the functional group interconversion of the amino group.

An alternative precursor design could involve starting with a compound like 1,3-dichloro-5-fluorobenzene. This would require a subsequent regioselective C-H functionalization to introduce the methylsulfane moiety, a process that can be challenging due to the multiple possible reaction sites on the polysubstituted ring. Therefore, the use of a pre-functionalized aniline is often the more direct and controllable route.

Regioselective Halogenation Approaches in Aryl Synthesis

Achieving the precise 1-fluoro-2,4-dichloro substitution pattern requires sophisticated halogenation techniques that control the position of substituent addition. The interplay between the directing effects of existing groups on the aromatic ring is a key consideration.

To achieve a specific pattern like 2,4-dichloro relative to a fluorine atom at position 1, chemists often employ directing groups or multi-step sequences. For instance, starting with o-fluoroaniline, the amino group can be protected (e.g., as an acetanilide) to moderate its activating effect and direct subsequent chlorination. patsnap.com The use of specific chlorinating agents, such as N-chlorosuccinimide (NCS), can provide selective chlorination, especially in early-stage functionalization of precursors. mdpi.com Lewis acid catalysts like aluminum chloride (AlCl₃) in combination with stannic chloride (SnCl₄) or titanium tetrachloride (TiCl₄) can also be used to enhance the yield of specific isomers in the chlorination of benzene and chlorobenzene. google.com In some cases, a desired isomer is produced through a sequence of halogenation and dehalogenation steps to arrive at the correct substitution pattern.

Table 1: Examples of Directed Chlorination Reactions

| Starting Material | Chlorinating Agent(s) | Catalyst/Conditions | Product(s) | Yield | Reference |

| Acetanilide | N-chlorosuccinimide (NCS) | SiO₂ | 5-chloroisatin precursor | Moderate | researchgate.net |

| Aniline | Acetic anhydride, then chlorination | o-dichlorobenzene | 2,6-dichloro-4-trifluoromethyl-N-acetyl aniline | Not specified | patsnap.com |

| Fluorobenzene | Chlorine (Cl₂) | AlCl₃/SnCl₄ | p-Chlorofluorobenzene, o-Chlorofluorobenzene | High p/o ratio | google.com |

Introducing a fluorine atom onto an already substituted ring requires specialized reagents due to the high reactivity of elemental fluorine. Electrophilic fluorinating agents, particularly those with N-F bonds, are widely used. Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent example, valued for its ability to selectively fluorinate electron-rich centers under mild conditions. organic-chemistry.orgmdpi.com

The regioselectivity of fluorination can be controlled by the electronic properties of the precursor. For example, Selectfluor was found to fluorinate the 8-position of a benzotriazinone derivative due to electronic activation from an enamine-like structure within the molecule. nih.gov Another powerful strategy is the palladium-catalyzed fluorination of arylboronic acid derivatives. harvard.edu This method allows for the conversion of a boronic acid group, which can be installed at a specific position via other reactions, into a fluorine atom. This approach offers an operationally simple route to functionalized aryl fluorides and avoids the challenges of direct C-H fluorination. harvard.edunih.gov Such methods are crucial for synthesizing complex molecules where direct fluorination would lack the required selectivity. mpg.de

Table 2: Modern Methods for Selective Aromatic Fluorination

| Precursor Type | Fluorinating Agent | Catalyst/Conditions | Product Type | Key Feature | Reference |

| Arylboronic acid | Selectfluor™ | Pd(OAc)₂ / terpyridine | Aryl fluoride | High functional group tolerance | harvard.edu |

| 1,3-Dicarbonyl compounds | Selectfluor™ | Aqueous media, no catalyst | 2-Fluoro-1,3-dicarbonyls | Catalyst-free, practical | organic-chemistry.org |

| Benzo[e] wikipedia.orgresearchgate.nettriazin-7(1H)-one | Selectfluor™ | Acetonitrile, reflux | 8-Fluoro derivative | High regioselectivity | nih.gov |

| Electron-rich arenes | Selectfluor™ | Palladium complex | Aryl fluoride | Catalytic C-H fluorination | nih.gov |

Introduction of the Methylsulfane Moiety: Methodological Advancements

Once the 2,4-dichloro-6-fluorophenyl core is assembled, the final key step is the introduction of the methylsulfane (-SMe) group. Modern synthetic chemistry offers several advanced methods for forming the crucial C-S bond.

A classic two-step approach involves first converting the aryl precursor into an aryl thiol (Ar-SH) and then alkylating the thiol to form the thioether (Ar-SMe). A common way to achieve the initial thiolation is through a Sandmeyer-type reaction. nih.gov Starting from the strategic precursor 2,4-dichloro-6-fluoroaniline, diazotization with sodium nitrite (B80452) in an acidic medium generates a diazonium salt. wikipedia.org This intermediate can then be reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the corresponding thiophenol.

The subsequent alkylation of the thiophenol is typically straightforward. Reaction with a methylating agent like methyl iodide in the presence of a base (e.g., potassium carbonate) readily forms the desired this compound. This sequence provides a reliable, albeit multi-step, pathway to the final product.

More recent advancements focus on direct, single-step methods to install the methylsulfane group, often using transition metal catalysis. These methods avoid the need to isolate intermediate thiols.

Copper-Catalyzed Methylthiolation: Copper-mediated cross-coupling reactions have become a powerful tool for C-S bond formation. Aryl halides can be coupled directly with a methylthiol source. A particularly innovative and practical approach uses dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the source of the methylthio group. rsc.orgnih.gov In the presence of a copper(I) catalyst, various aryl halides react with DMSO to afford the corresponding aryl methyl sulfides. researchgate.netrsc.org This method is attractive due to the low cost and low toxicity of DMSO. Optimization studies have shown that promoters like zinc acetate (B1210297) can enhance the reaction's efficiency. daneshyari.com

Palladium-Catalyzed C-S Coupling: Palladium-catalyzed reactions are also at the forefront of C-S bond formation. nih.govnobelprize.orgicmpp.ro These reactions can couple aryl halides or triflates with various sulfur nucleophiles. For methylthiolation, reagents like dimethyl disulfide or, more recently, specialized methylthiolating agents like 4-((methylthio)methyl)morpholine have been developed. rsc.orgresearchgate.net The latter was designed to enable the controlled, in-situ release of methylthiolate anions, which helps to prevent catalyst deactivation and allows for the efficient methylthiolation of even less reactive chloroarenes. rsc.org

These direct sulfanylation methods offer greater efficiency and atom economy compared to traditional multi-step approaches, making them highly valuable for the synthesis of complex molecules like this compound.

Table 3: Methodologies for Introducing the Methylsulfane Moiety

| Method | Aryl Precursor | Reagent(s) | Catalyst/Conditions | Product | Key Advantage | Reference |

| Sandmeyer / Alkylation | Aryl amine | 1. NaNO₂, H⁺2. K⁺⁻SC(S)OEt3. H₂O4. CH₃I, K₂CO₃ | Multi-step | Aryl methyl sulfane | Well-established, versatile | wikipedia.orgnih.gov |

| Cu-Mediated Direct Sulfanylation | Aryl halide | Dimethyl sulfoxide (DMSO) | CuI / DABCO or Zn(OAc)₂ | Aryl methyl sulfane | Uses DMSO as SMe source | researchgate.netdaneshyari.com |

| Pd-Catalyzed Direct Sulfanylation | Chloroarene | 4-((methylthio)methyl)morpholine | Palladium catalyst | Aryl methyl sulfane | Effective for less reactive chlorides | rsc.org |

| Cu-Catalyzed Direct Sulfanylation | Aryl iodide/bromide | Dimethyl disulfide (Me₂S₂) | Copper catalyst / Water | Aryl methyl sulfane | Performed in water | researchgate.net |

Catalytic Systems in the Synthesis of Halogenated Aryl Sulfanes

The formation of a carbon-sulfur (C–S) bond is a cornerstone of organosulfur chemistry. For electron-deficient or sterically hindered aryl halides, such as the precursor to this compound, catalytic methods are indispensable. These systems are broadly categorized into transition metal-catalyzed and organocatalytic approaches, each offering unique advantages.

Transition metal catalysis is the most established and versatile strategy for constructing aryl sulfanes. acsgcipr.orgrsc.org These reactions typically involve the cross-coupling of an aryl halide with a sulfur nucleophile. Palladium, copper, and nickel are the most commonly employed metals due to their catalytic efficacy. acsgcipr.orgresearchgate.netnih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed C–S cross-coupling, an extension of the Buchwald-Hartwig amination, is a powerful tool for forming aryl thioether bonds. acsgcipr.orgnih.gov These reactions utilize a palladium precursor and a specialized ligand to facilitate the catalytic cycle. The choice of ligand is critical to the success of the reaction, influencing catalyst stability, activity, and selectivity. acsgcipr.org For substrates like 1,5-dichloro-2-fluoro-3-iodobenzene, a potential precursor for the target molecule, a palladium catalyst paired with a bulky, electron-rich phosphine (B1218219) ligand would likely be effective for coupling with a methylthiol source.

Copper-Catalyzed Reactions: Copper-catalyzed C–S coupling, often referred to as the Ullmann condensation, represents an economical and effective alternative to palladium. acsgcipr.org Modern protocols often use copper(I) salts, such as copper(I) iodide (CuI), which are less expensive than palladium catalysts. organic-chemistry.org These reactions have shown broad applicability, including the coupling of aryl iodides with various sulfur sources. sciengine.comorganic-chemistry.org The use of ligands like 1,10-phenanthroline (B135089) can accelerate the reaction and improve yields. researchgate.net

Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence as a cost-effective and reactive option for C–S bond formation. nih.govorganic-chemistry.org Nickel complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have demonstrated high activity in coupling various aryl halides with thiols. nih.gov

The following table summarizes representative conditions for transition metal-catalyzed C-S coupling reactions relevant to the synthesis of halogenated aryl sulfanes.

| Catalyst System | Aryl Halide Type | Sulfur Source | Typical Conditions | Key Advantages |

| Palladium/Phosphine Ligand | Aryl-I, Aryl-Br, Aryl-Cl, Aryl-OTf | Thiols, Disulfides | Base (e.g., NaOt-Bu, Cs₂CO₃), Toluene or Dioxane, 80-110 °C | Broad substrate scope, high functional group tolerance, high yields. acsgcipr.orgorganic-chemistry.org |

| Copper(I)/N-Ligand | Aryl-I, Aryl-Br | Thiols, Thiol Surrogates | Base (e.g., K₂CO₃), DMSO or Water, 80-130 °C | Cost-effective, can often be performed in greener solvents. organic-chemistry.orgsciengine.comorganic-chemistry.org |

| Nickel/NHC Ligand | Aryl-Cl, Aryl-Br | Thiols, Thiosilanes | Base (e.g., K₃PO₄), THF or Dioxane, 60-100 °C | Effective for less reactive aryl chlorides, economical. nih.govorganic-chemistry.org |

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for C–S bond formation. acs.orgscilit.com These methods avoid the cost and potential toxicity associated with transition metals. While less common for direct coupling with unactivated aryl halides, organocatalytic strategies can be effective for substrates activated towards nucleophilic aromatic substitution (SNAr).

For a highly halogenated and electron-deficient aromatic ring like 2,4-dichloro-6-fluorobenzene, an SNAr reaction with a methylthiol source could be promoted by an organocatalyst. Another approach involves the use of visible-light photoredox catalysis, where an organic dye, such as eosin (B541160) Y, can mediate the formation of an aryl radical from a diazonium salt, which is then trapped by a sulfur nucleophile. rsc.orgscispace.comrsc.org This method offers exceptionally mild reaction conditions, often proceeding at room temperature under visible light irradiation. scispace.com

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. researchgate.net For the synthesis of this compound, several green strategies can be implemented.

One key area is the use of environmentally benign solvents. acsgcipr.org Research has demonstrated that copper-catalyzed C–S coupling reactions can be effectively performed in water, significantly reducing the reliance on volatile organic compounds (VOCs). sciengine.comrsc.org

Energy efficiency is another critical aspect. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often improve yields for C–S coupling reactions. organic-chemistry.orgsciengine.comresearchgate.netscispace.comacs.org For example, copper-catalyzed reactions that might take several hours under conventional heating can often be completed in minutes using microwave irradiation. organic-chemistry.orgresearchgate.net

The use of odorless and stable thiol surrogates, such as sulfonyl hydrazides or xanthates, addresses the practical challenges of working with volatile and malodorous thiols. organic-chemistry.orgmdpi.com This approach not only improves laboratory safety but also simplifies handling procedures.

Isolation and Purification Techniques for Complex Halogenated Aryl Structures

The purification of highly halogenated, non-polar aromatic compounds like this compound requires specialized techniques to separate the desired product from starting materials, catalysts, and byproducts.

Chromatography: Column chromatography is a fundamental purification method. For halogenated aromatic compounds, silica (B1680970) gel is a common stationary phase, with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate. researchgate.net High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC) with a C18 column, is a powerful tool for achieving high purity. chromforum.orgresearchgate.net The separation of closely related halogenated isomers can be challenging, but optimization of the mobile phase and column temperature can often achieve the desired resolution. chromforum.orgresearchgate.netrsc.org

Recrystallization: If the synthesized compound is a solid at room temperature, recrystallization is an effective and scalable purification technique. mt.comathabascau.cayoutube.com The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of pure crystals. athabascau.cayoutube.com The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. youtube.com Common solvent systems for compounds of this type include ethanol (B145695) or mixed systems like hexane/acetone or hexane/ethyl acetate. rochester.edu

Liquid-Liquid Extraction: Following the reaction, a liquid-liquid extraction is typically performed to remove inorganic salts and highly polar impurities. For a non-polar compound, this would involve dissolving the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane) and washing it with water or brine. A specialized technique for separating aromatic compounds from aliphatic impurities involves partitioning between n-pentane and dimethylformamide (DMF), where the aromatic compounds are selectively extracted into the DMF layer. researchgate.net

Iii. Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloro 6 Fluorophenyl Methyl Sulfane

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Aryl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by potent electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing substituents at positions ortho or para to the leaving group is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction. pressbooks.pub

In (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane, the aryl ring is heavily substituted with electron-withdrawing groups (two chlorine atoms, one fluorine atom, and a methylsulfane group), making it highly activated for SNAr reactions. The three halogen atoms at positions 2, 4, and 6 are all potential leaving groups. The regioselectivity of nucleophilic attack is governed by both the nature of the leaving group and the ability of the remaining substituents to stabilize the intermediate Meisenheimer complex.

The reactivity of nucleophiles is influenced by factors such as charge, basicity, polarizability, and steric hindrance. libretexts.org Hard nucleophiles (e.g., alkoxides, primary amines) and soft nucleophiles (e.g., thiolates) can exhibit different selectivities.

Table 1: Predicted Selectivity of SNAr Reactions on this compound with Various Nucleophiles

| Nucleophile (Nu-) | Type | Predicted Major Product | Rationale |

|---|---|---|---|

| CH3O- (Methoxide) | Hard, Small | Substitution of Fluorine at C6 | Fluorine's high electronegativity creates a highly electrophilic carbon center, favoring attack by hard nucleophiles. The ortho- and para-chlorine and SMe groups provide stabilization for the intermediate. |

| (CH3)3CO- (tert-Butoxide) | Hard, Bulky | Substitution of Chlorine at C4 | Steric hindrance may disfavor attack at the more crowded C2 and C6 positions, leading to preferential substitution at the para-position (C4). |

| CH3S- (Methanethiolate) | Soft, Small | Substitution of Fluorine at C6 or Chlorine at C2/C4 | Soft nucleophiles are sensitive to both the electrophilicity of the carbon and the stability of the leaving group. The outcome can be a mixture, depending on reaction conditions. |

| NH3 (Ammonia) | Neutral, Small | Substitution of Fluorine at C6 | Similar to hard nucleophiles, ammonia (B1221849) is expected to preferentially attack the most electron-deficient carbon at C6. |

The 2,4-dichloro-6-fluoro substitution pattern on the parent phenyl methylsulfane creates a highly electrophilic aromatic system. The cumulative inductive electron withdrawal from all three halogens activates all three positions (C2, C4, C6) toward nucleophilic attack.

Table 2: Theoretical Relative Reactivity of Halogenated Phenyl Methylsulfanes in SNAr

| Compound | Halogenation Pattern | Predicted Relative Reactivity | Reasoning |

|---|---|---|---|

| (4-Chlorophenyl)(methyl)sulfane | Monochloro | Low | Singly activated ring, moderate reactivity. |

| (2,4-Dichlorophenyl)(methyl)sulfane | Dichloro | Medium | Increased activation due to two electron-withdrawing chlorine atoms. |

| This compound | Dichloro, Monofluoro | High | Highly activated ring. The fluorine at C6 provides a very electrophilic site for attack and is an excellent SNAr leaving group. masterorganicchemistry.comstackexchange.com |

| (Pentafluorophenyl)(methyl)sulfane | Pentafluoro | Very High | Extremely electron-deficient ring due to five highly electronegative fluorine atoms. |

Oxidation Pathways of the Methylsulfane Group

The sulfur atom in the methylsulfane group is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. The choice of oxidant and the careful control of reaction conditions are paramount to achieving selectivity for either the sulfoxide or the sulfone. acsgcipr.org

The selective oxidation of a sulfide (B99878) to a sulfoxide requires mild conditions and precise stoichiometric control to prevent over-oxidation to the sulfone. mdpi.com A variety of reagents have been developed for this transformation, often employing oxidants like hydrogen peroxide in conjunction with a catalyst or specific solvent systems. nih.gov The presence of the electron-withdrawing halogenated ring in this compound makes the sulfur atom less nucleophilic and thus slightly less reactive towards oxidation compared to electron-rich aryl sulfides.

Table 3: Reagents for Controlled Oxidation to (2,4-Dichloro-6-fluorophenyl)(methyl)sulfoxide

| Oxidizing System | Typical Conditions | Selectivity | Reference |

|---|---|---|---|

| H2O2 / Acetic Acid | Room Temperature, ~1.1 eq. H2O2 | High for sulfoxide | mdpi.comnih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH2Cl2, 0 °C to RT, ~1.0 eq. m-CPBA | Good, but over-oxidation is possible | researchgate.net |

| Sodium Periodate (NaIO4) | Methanol/Water, 0 °C to RT | Excellent for sulfoxide | |

| O2 or Air / Solvent Promoter | DPDME solvent, Lower Temperatures (e.g., 100 °C) | High for sulfoxide, temperature-controlled | organic-chemistry.orgresearchgate.netnih.gov |

Formation of the sulfone, (2,4-Dichloro-6-fluorophenyl)(methyl)sulfone, requires more forcing conditions or stronger oxidizing agents to achieve the second oxidation step from the intermediate sulfoxide. Typically, an excess of the oxidizing agent and/or higher temperatures are employed.

Table 4: Reagents for Complete Oxidation to (2,4-Dichloro-6-fluorophenyl)(methyl)sulfone

| Oxidizing System | Typical Conditions | Comments | Reference |

|---|---|---|---|

| H2O2 (excess) / Niobium Carbide | Reflux | Catalytic system that favors sulfone formation. | organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH2Cl2, RT, >2.0 eq. m-CPBA | A common and effective stoichiometric oxidant. | researchgate.net |

| Potassium Permanganate (KMnO4) | Acetic Acid, Heat | Strong, classical oxidant. Requires careful handling. | researchgate.net |

| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate (B1210297) | A metal-free system for direct conversion to sulfones. | organic-chemistry.org |

| O2 or Air / Solvent Promoter | DPDME solvent, Higher Temperatures (e.g., 140 °C) | Temperature can be used to switch selectivity from sulfoxide to sulfone. | organic-chemistry.orgresearchgate.netnih.gov |

The oxidation of sulfides to sulfoxides and subsequently to sulfones is generally understood to proceed via electrophilic attack of an oxygen atom from the oxidant onto the nucleophilic sulfur atom. nih.govresearchgate.net

The mechanism can vary depending on the oxidant and reaction conditions. For many common oxidants like peroxy acids and hydrogen peroxide, the process is often described as a concerted, one-step oxygen transfer. researchgate.net The sulfide's lone pair of electrons attacks the peroxide's oxygen, leading to the simultaneous formation of the S=O bond and cleavage of the O-O bond. researchgate.net

However, more complex mechanisms have been proposed. Kinetic studies on the oxidation of aryl methyl sulfides with dimethyldioxirane (B1199080) suggest that the mechanism can be solvent-dependent. rsc.org In less polar solvents, a concerted mechanism is favored. In more polar aqueous solvent mixtures, the mechanism can shift to a two-step process involving a betaine (B1666868) intermediate. rsc.org

Sulfide → Sulfoxide → Sulfone

The sulfoxide is an intermediate on the pathway to the sulfone. organic-chemistry.org The relative rates of the first oxidation (sulfide to sulfoxide) and the second oxidation (sulfoxide to sulfone) determine the product distribution. Sulfoxides are generally less nucleophilic than their corresponding sulfides due to the electron-withdrawing nature of the sulfinyl group, which often makes the second oxidation step slower than the first. This difference in reaction rates is what allows for the selective isolation of the sulfoxide under controlled conditions. acsgcipr.org

Role as a Key Intermediate in Multi-Step Organic Synthesis:While functionalized dihalofluoroaromatic compounds are recognized for their utility in the synthesis of pharmaceuticals and other complex organic molecules, the specific application of this compound as a key intermediate in any documented multi-step synthesis could not be confirmed.

Due to the absence of detailed research findings and experimental data, the generation of an informative and scientifically rigorous article that includes data tables, as requested, is not feasible at this time. Further empirical research is required to elucidate the chemical behavior of this compound.

Reactivity and Chemical Behavior

Reactivity of the Sulfane Group

The methylsulfane group is the primary site of reactivity in (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane. Key reactions include:

Oxidation: The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org

Deprotonation of the Methyl Group: Strong bases, such as alkyllithium reagents, can deprotonate the methyl group to form a stabilized carbanion, which can then act as a nucleophile in subsequent reactions. wikipedia.org

Influence of Halogen Substituents on Aromatic Ring Reactivity

The chlorine and fluorine atoms on the aromatic ring are electron-withdrawing groups, which will deactivate the ring towards electrophilic aromatic substitution. Their positions will direct any potential substitution reactions. The presence of these halogens also opens up the possibility of nucleophilic aromatic substitution reactions under certain conditions, where one of the chlorine atoms could be displaced by a strong nucleophile.

V. Computational and Theoretical Investigations of 2,4 Dichloro 6 Fluorophenyl Methyl Sulfane

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to predicting the behavior of molecules. These methods solve the Schrödinger equation for a given molecule, providing insights into its electronic structure and stable geometric arrangement.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational efficiency. A typical DFT study on (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length (Å) | Data not available |

| C-Cl Bond Lengths (Å) | Data not available |

| C-F Bond Length (Å) | Data not available |

This table illustrates the type of data that would be generated from a DFT geometry optimization. Actual values are not available in published literature.

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost. An ab initio study would provide a rigorous, albeit more computationally intensive, analysis of the molecule's electronic structure and geometry, serving as a benchmark for DFT results.

Conformational Analysis and Potential Energy Surfaces

The presence of a flexible methylsulfane group attached to the phenyl ring suggests that this compound can exist in multiple conformations. Conformational analysis would involve systematically rotating the rotatable bonds (primarily the C-S bonds) and calculating the energy at each step to map out the potential energy surface. This analysis identifies the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Such information is vital for understanding the molecule's dynamic behavior and how its shape influences its interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. An FMO analysis would determine the energy of the HOMO and map its electron density distribution across the this compound molecule. Regions with high HOMO density are indicative of nucleophilic sites, prone to reacting with electrophiles. The energy of the HOMO is also related to the molecule's ionization potential.

Conversely, the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The analysis would reveal the LUMO's energy level and its spatial distribution. Areas of high LUMO density represent electrophilic sites, susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

This table shows the kind of data that a Frontier Molecular Orbital analysis would provide. Specific values for the target compound are not available.

HOMO-LUMO Gap and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is predominantly localized on the sulfane group and the dichlorofluorophenyl ring, indicating these are the primary sites for electron donation. Conversely, the LUMO is distributed over the aromatic ring, suggesting it is the principal region for accepting electrons.

From the energies of the HOMO and LUMO, several key chemical reactivity descriptors can be calculated. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity and are invaluable in predicting its behavior in chemical reactions.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of chemical hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of intramolecular interactions. By transforming the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure representation of lone pairs and bonds, NBO analysis provides a quantitative description of bonding and orbital interactions.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. The primary hyperconjugative interactions in this compound are summarized in the table below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (S) | π(C-C)ring | Data not available |

| LP (F) | σ(C-Cl) | Data not available |

| σ(C-S) | σ*(C-Cl) | Data not available |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing valuable information for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can aid in the assignment of experimental spectra. These calculations are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts are usually reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).

| Nucleus | Calculated Chemical Shift (ppm) |

| ¹H (methyl group) | Data not available |

| ¹³C (aromatic ring) | Data not available |

| ¹³C (methyl group) | Data not available |

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies can help in the assignment of the observed spectral bands to specific molecular motions. These calculations are typically performed at the harmonic approximation level, and the calculated frequencies are often scaled to improve agreement with experimental data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretching (aromatic) | Data not available |

| C-H stretching (methyl) | Data not available |

| C-F stretching | Data not available |

| C-Cl stretching | Data not available |

| C-S stretching | Data not available |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common method for simulating UV-Vis spectra. The calculations provide the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are related to the intensity of the absorption bands.

| Electronic Transition | λmax (nm) | Oscillator Strength (f) |

| π → π | Data not available | Data not available |

| n → π | Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal information about conformational changes, molecular flexibility, and interactions with the surrounding environment.

For this compound, MD simulations can be employed to investigate its conformational landscape and the rotational barrier around the C-S bond. Furthermore, by including explicit solvent molecules in the simulation, the effects of solvation on the structure and dynamics of the compound can be explored. This is particularly important for understanding its behavior in solution, which is relevant for many of its potential applications. Key properties that can be analyzed from MD simulations include radial distribution functions to characterize the solvation shell and the dynamics of solvent exchange.

Investigation of Non-Linear Optical (NLO) Properties through Theoretical Methods

The primary theoretical approach for calculating NLO properties is through quantum chemical methods, most notably Density Functional Theory (DFT). researchgate.netresearchgate.net DFT has been shown to be a reliable method for predicting the electronic structure and optical properties of a wide range of organic molecules. researchgate.netresearchgate.net The selection of an appropriate functional, such as B3LYP or CAM-B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), is crucial for obtaining accurate results for polarizability and hyperpolarizability. researchgate.netfrontiersin.org

The key parameters that characterize a molecule's NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The first-order hyperpolarizability is of particular interest as it is a measure of the second-order NLO response, which is responsible for phenomena such as second-harmonic generation. For a molecule to have a non-zero β value, it must be non-centrosymmetric. The substitution pattern of this compound inherently breaks the symmetry of the benzene (B151609) ring, suggesting it could possess a significant first-order hyperpolarizability.

The methylsulfane (-SCH₃) group is also known to influence the electronic properties of aromatic systems. The sulfur atom can act as a π-electron donor, which can enhance the NLO response. optica.org The combination of electron-withdrawing halogens and the potentially electron-donating methylsulfane group can create a "push-pull" like system, which is a common strategy in the design of molecules with high NLO activity. nih.gov This intramolecular charge transfer is a key mechanism for generating large hyperpolarizabilities.

A hypothetical computational study of this compound would first involve the optimization of its molecular geometry using a method like DFT. Following this, the NLO properties would be calculated. The results would likely be presented in a format similar to the illustrative table below.

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| Dipole Moment (μ) | Hypothetical Value | Measures the polarity of the molecule. |

| Mean Polarizability (α) | Hypothetical Value | Describes the ease with which the electron cloud can be distorted by an external electric field. |

| First-Order Hyperpolarizability (β) | Hypothetical Value | Quantifies the second-order NLO response. |

This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Methodologies for Studying Abiotic Degradation in Environmental Matrices

Abiotic degradation, which involves chemical transformation without the intervention of living organisms, is a critical component of a compound's environmental persistence. Key methodologies for studying these processes include photolytic and hydrolytic degradation studies.

Photolytic degradation, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. The rate and extent of photodegradation are influenced by factors such as the chemical structure of the compound, the intensity and wavelength of light, and the presence of other substances in the environment that can act as photosensitizers.

For halogenated aromatic compounds, a primary mechanism of photolytic degradation is the cleavage of the carbon-halogen bond. This can lead to the formation of less halogenated, and often more reactive, intermediates. Solar-TiO2 photocatalysis is a promising technology for degrading organic pollutants, with studies showing its effectiveness in the dehalogenation of various organic halogens in water. nih.gov The efficiency of this process can be influenced by the type of halogen substituent. nih.gov

Typical experimental setups for photolytic degradation studies involve:

Controlled Irradiation: Using laboratory light sources that simulate the solar spectrum to irradiate the compound in aqueous solutions or on soil surfaces.

Analytical Monitoring: Employing techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of the parent compound and the emergence of transformation products over time.

Quantum Yield Determination: Measuring the efficiency of the photochemical process, which is a key parameter for environmental fate models.

Table 1: Methodologies for Photolytic Degradation Studies

| Methodology | Description | Key Parameters Measured |

|---|---|---|

| Controlled Irradiation Experiments | Exposing the compound to simulated solar radiation in a controlled environment (e.g., aqueous solution, soil). | - Disappearance rate of the parent compound

|

| Quantum Yield Measurement | Determining the number of molecules transformed per photon absorbed. | - Efficiency of the photochemical reaction |

| Photosensitization Studies | Investigating the effect of naturally occurring photosensitizers (e.g., humic substances) on the degradation rate. | - Enhancement or inhibition of photodegradation |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis is highly dependent on pH and temperature. nih.gov For many organic compounds, hydrolysis is a significant degradation pathway in aquatic environments.

The hydrolytic stability of a compound like this compound would be influenced by the stability of the carbon-sulfur bond and the carbon-halogen bonds under different pH conditions. Studies on other organic compounds have shown that hydrolysis can be a critical factor in their environmental persistence. For example, the hydrolysis rates of some compounds increase significantly with a rise in pH above a certain threshold. nih.gov

Methodologies for assessing hydrolytic stability include:

Batch Experiments: Incubating the compound in buffered aqueous solutions at various pH values (typically 4, 7, and 9) and constant temperatures.

Kinetic Analysis: Monitoring the concentration of the parent compound over time to determine the hydrolysis rate constant and half-life at each pH.

Product Identification: Using analytical techniques to identify the products of hydrolysis, which provides insight into the reaction mechanism.

Table 2: Parameters in Hydrolytic Stability Studies

| Parameter | Significance | Typical Measurement Conditions |

|---|---|---|

| Rate Constant (k) | Quantifies the speed of the hydrolytic reaction. | Determined at various pH values (e.g., 4, 7, 9) and temperatures. |

| Half-life (t1/2) | The time required for half of the compound to degrade. | Calculated from the rate constant. |

| pH-dependence | Indicates the susceptibility of the compound to acid- or base-catalyzed hydrolysis. | Observed by comparing degradation rates across a range of pH values. |

Identification and Characterization of Environmental Transformation Products

Identifying the transformation products of this compound is crucial for a complete environmental risk assessment, as these products may have their own toxicological profiles. Both abiotic and biotic degradation can lead to a variety of new compounds.

Based on the degradation of similar halogenated aromatic compounds, potential transformation products could include:

Dehalogenated derivatives: Resulting from the removal of one or more halogen atoms.

Oxidized products: Such as sulfoxides and sulfones, formed through the oxidation of the methylsulfane group.

Hydroxylated compounds: Arising from the replacement of a halogen atom with a hydroxyl group.

Ring cleavage products: Formed during microbial degradation, leading to the breakdown of the aromatic ring structure.

Advanced analytical techniques are essential for the separation, identification, and quantification of these transformation products. These techniques include liquid chromatography and gas chromatography coupled with high-resolution mass spectrometry (LC-HRMS and GC-HRMS), which allow for the determination of the elemental composition and structure of unknown compounds.

Computational Modeling of Environmental Fate and Persistence

Computational models are valuable tools for predicting the environmental fate and persistence of chemicals when experimental data is limited. nih.gov These models use the physicochemical properties of a compound to estimate its distribution and degradation in various environmental compartments (air, water, soil, and sediment). defra.gov.uk

Key inputs for these models include:

Vapor pressure: Influences volatilization from soil and water.

Water solubility: Affects the compound's mobility in aquatic systems.

Octanol-water partition coefficient (Kow): Indicates the tendency of the compound to bioaccumulate in organisms and adsorb to organic matter in soil and sediment.

Henry's Law constant: Describes the partitioning between air and water.

Fate and transport models can simulate processes like volatilization, leaching, runoff, and degradation to predict the environmental concentration of the parent compound and its transformation products over time. nih.gov

Bio-transformation Pathways and Microbial Degradation Studies (Methodological Focus)

Biotransformation, particularly by microorganisms, is a major pathway for the degradation of many organic pollutants in the environment. nih.govmdpi.com Microbes have evolved diverse enzymatic systems to break down complex organic molecules. nih.gov

For halogenated aromatic compounds, microbial degradation can occur under both aerobic and anaerobic conditions. nih.gov A key step in the degradation of these compounds is often dehalogenation, which can be achieved through various enzymatic reactions. nih.gov

Methodologies to study microbial degradation focus on:

Enrichment Cultures: Isolating microorganisms from contaminated environments that are capable of degrading the target compound.

Pure Culture Studies: Using isolated microbial strains to elucidate specific degradation pathways and identify the enzymes involved. nih.gov

Metabolite Identification: Analyzing culture extracts to identify the intermediate and final products of microbial metabolism.

Genetic Analysis: Identifying the genes and operons responsible for the degradation pathways.

The initial steps in the aerobic bacterial degradation of aromatic compounds often involve dioxygenase enzymes that introduce hydroxyl groups into the aromatic ring, leading to the formation of catechols which can then undergo ring cleavage. nih.gov For halogenated aromatics, the removal of halogen substituents is a critical step in the metabolic pathway. nih.gov

Conclusion

(2,4-Dichloro-6-fluorophenyl)(methyl)sulfane is a halogenated aryl sulfane with a unique substitution pattern that suggests interesting chemical properties and potential applications. While specific research on this compound is limited, its synthesis, reactivity, and physicochemical properties can be reasonably predicted based on the well-established chemistry of its constituent functional groups and analogous compounds. The current gap in the literature highlights an opportunity for further investigation into the specific characteristics of this molecule, which could lead to new discoveries in medicinal chemistry, agrochemicals, and materials science.

Q & A

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of (2,4-Dichloro-6-fluorophenyl)(methyl)sulfane?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions or coupling strategies. A plausible route involves reacting a halogenated phenol derivative (e.g., 2,4-dichloro-6-fluorophenol) with a methylthiolating agent like methanethiol or dimethyl disulfide under basic conditions. Reaction optimization may require temperature control (e.g., 50–80°C) and solvents such as DMF or dichloromethane to enhance solubility. Purity is ensured via column chromatography, followed by characterization via NMR and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and bond connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FT-IR) spectroscopy identifies functional groups (e.g., C-F, C-S). Purity assessment employs HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives. Elemental analysis further verifies stoichiometry .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound’s halogen and sulfur moieties make it a candidate for drug discovery, particularly in designing enzyme inhibitors or anticancer agents. For example, fluorine enhances metabolic stability, while the methylsulfane group may facilitate hydrophobic interactions with biological targets. Researchers screen its bioactivity using in vitro assays (e.g., kinase inhibition, cytotoxicity in cancer cell lines) followed by structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for halogenated aryl sulfanes like this compound?

- Methodological Answer : Discrepancies may arise from variations in substituent positions, purity, or assay conditions. To address this:

- Compare substituent effects using analogs (e.g., 3-bromo vs. 4-fluoro derivatives) .

- Validate purity via orthogonal methods (e.g., HPLC coupled with charged aerosol detection).

- Standardize bioassays (e.g., consistent cell lines, incubation times) and include positive controls (e.g., cisplatin for cytotoxicity) .

Q. What in silico strategies can predict the reactivity and metabolic pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., frontier molecular orbitals) to predict sites of electrophilic/nucleophilic attack. Molecular docking identifies potential protein targets (e.g., cytochrome P450 enzymes). Metabolic stability is assessed using software like ADMET Predictor™ to simulate phase I/II transformations (e.g., oxidative defluorination, glutathione conjugation) .

Q. How can researchers optimize the detection of sulfane sulfur derivatives in biological systems?

- Methodological Answer : Fluorescent probes (e.g., SSP2) enable real-time tracking via sulfane sulfur-mediated cyclization, detected via fluorescence microscopy or plate readers . Phosphine-based trapping reagents (e.g., P2) react selectively with sulfane sulfurs, quantified via ³¹P NMR or LC-MS . For in vivo studies, reductants like DTT convert sulfane sulfurs to H₂S, measured via gas chromatography or monobromobimane derivatization .

Q. What experimental designs are recommended for studying degradation pathways under physiological conditions?

- Methodological Answer : Conduct stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) with LC-MS monitoring. Use isotopically labeled analogs (e.g., ¹⁸O-water) to trace hydrolysis products. For oxidative degradation, employ H₂O₂ or cytochrome P450 mimics (e.g., Fe-porphyrin catalysts) and identify intermediates via tandem mass spectrometry .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The 2,4-dichloro-6-fluoro substitution pattern creates steric hindrance, limiting coupling efficiency at the ortho position. Electronic effects (e.g., electron-withdrawing fluorine) activate the para position for nucleophilic aromatic substitution. Researchers optimize reactions using Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) in polar aprotic solvents (e.g., DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.